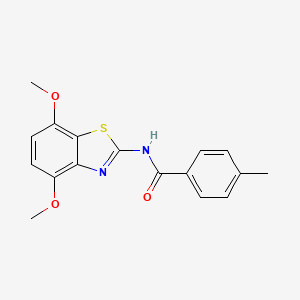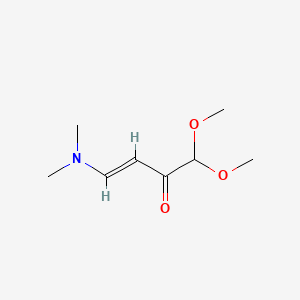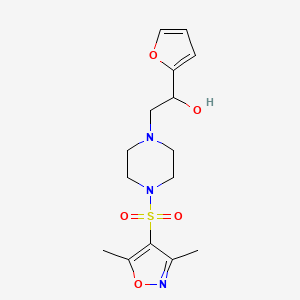
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide, also known as BCAA, is a chemical compound that has recently gained attention in scientific research. This compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer growth. This compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of NF-κB, a signaling pathway involved in inflammation and cancer growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in animal models. It has been found to reduce inflammation and oxidative stress, improve glucose metabolism, and reduce tumor growth. This compound has also been found to improve cognitive function and reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable compound for research. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and may require the use of solvents or other delivery methods.
Direcciones Futuras
There are several future directions for research involving 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of this compound in various types of cancer and to identify the optimal dosage and delivery method.
Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of this compound and to identify the optimal dosage and delivery method for treating inflammation.
Overall, this compound is a promising compound for scientific research with potential therapeutic applications in various fields. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating various diseases.
Métodos De Síntesis
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 4-bromo-3-chloroaniline with 2-cyanopropan-2-yl acetate. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been widely used in the research community and has been found to be highly effective in producing high-quality this compound.
Aplicaciones Científicas De Investigación
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been found to have potential therapeutic applications in various fields of research. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various animal models.
In the field of cancer research, this compound has been studied for its potential as an anticancer agent. It has been found to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
2-(4-bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O/c1-12(2,7-15)16-11(17)6-8-3-4-9(13)10(14)5-8/h3-5H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXFYECAOPJGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2579126.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2579127.png)
![9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2579128.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2579132.png)

![But-3-ynyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2579134.png)


![N-(3-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2579139.png)
![(E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2579142.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2579144.png)
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide](/img/structure/B2579146.png)
![7-Pyridin-3-yl-1,7-diaza-spiro[4.4]nonane 3HCl](/img/structure/B2579147.png)